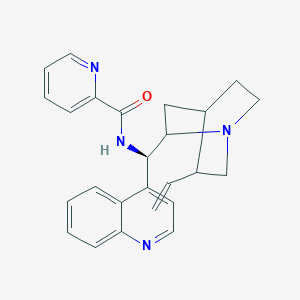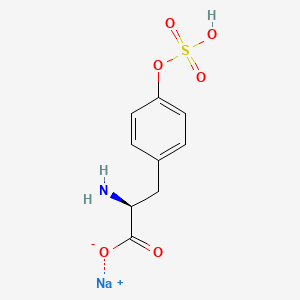
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1-aminoanthraquinone, triethyl orthoformate, and a CH-acid compound without the use of any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired product in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: Industrial production of aminoanthraquinone derivatives often involves high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process is optimized to achieve high yields and involves careful control of reaction temperature, residence time, and molar ratios .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic materials due to its electrochemical properties .
Mechanism of Action
The mechanism of action of 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to generate reactive oxygen species also contributes to its anticancer effects .
Comparison with Similar Compounds
- 1-Amino-4-(phenylamino)anthraquinone
- 1,4-Bis((4-methoxyphenyl)amino)anthraquinone
- 1-Amino-4-(methylamino)anthraquinone
Uniqueness: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is unique due to the presence of both an amino group and a methoxyphenylamino group, which impart distinct chemical properties and enhance its applicability in various fields. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88653-15-0 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-amino-4-(3-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-6-4-5-12(11-13)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
UNQABTJUSVYLOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




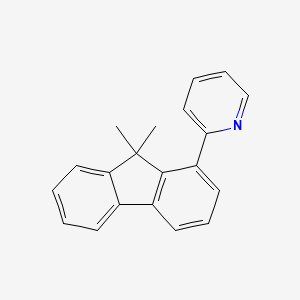
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
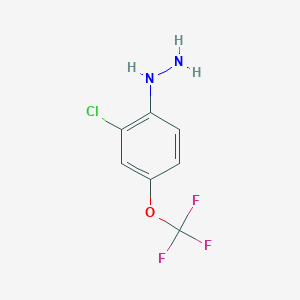
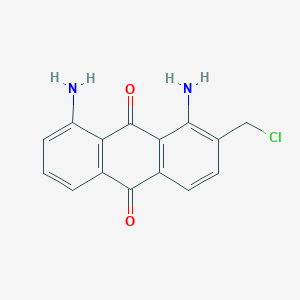
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
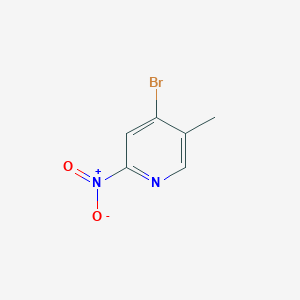
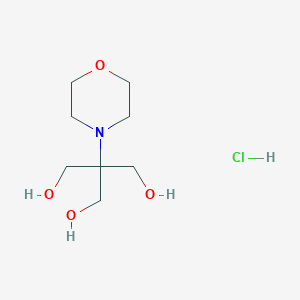

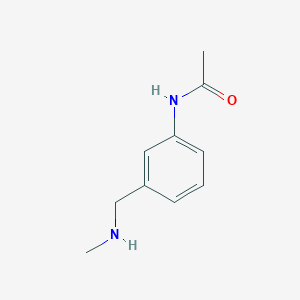
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
